3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound has a molecular formula of C17H13ClO3 and a molecular weight of 300.74 g/mol . It is known for its potential biological and pharmaceutical properties.
Mechanism of Action
Target of Action
They have been found to interact with a variety of targets, including enzymes like monoamine oxidase B , and receptors involved in inflammation, cancer, and microbial infections .
Mode of Action
For instance, some coumarin derivatives inhibit enzymes, thereby disrupting the biochemical pathways they are involved in .
Biochemical Pathways
Coumarin derivatives have been found to affect a variety of pathways, including those involved in inflammation, cancer progression, and microbial growth .
Result of Action
Coumarin derivatives have been associated with a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
The synthesis of 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) . The reaction conditions typically involve heating the mixture to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield dihydro derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as copper sulfate for click reactions . Major products formed from these reactions include various substituted coumarins and their derivatives.
Scientific Research Applications
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Comparison with Similar Compounds
3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other similar coumarin derivatives, such as:
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescent properties.
3-Benzylcoumarin: Lacks the chloro and hydroxy substituents, resulting in different biological activities.
6-Chloro-7-hydroxycoumarin: Similar structure but without the benzyl group, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzyl-6-chloro-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,19H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGUEDFCMFTOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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